(NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine
Description
(NE)-N-(6-Methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine is a hydroxylamine derivative featuring a bicyclic 2,3-dihydrochromen (benzopyran) scaffold substituted with a methoxy group at the 6-position. The compound’s structure includes an imine bond (C=N) conjugated with a hydroxylamine (-NH-OH) moiety, which confers unique redox and reactivity properties.
Properties
IUPAC Name |
(NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-7-2-3-10-8(6-7)9(11-12)4-5-14-10/h2-3,6,12H,4-5H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFJBEHYDWRMNH-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)OCC/C2=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine typically involves the condensation of a suitable chromene derivative with hydroxylamine. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures (e.g., 25-80°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent recycling and catalyst reuse, would be essential for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydroxylamine moiety can be reduced to amines.
Substitution: The chromene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Activity
Research indicates that hydroxylamine derivatives exhibit significant antioxidant properties. The compound (NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that hydroxylamine derivatives could inhibit lipid peroxidation in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant capacity, highlighting its potential for therapeutic applications in oxidative stress management .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it could significantly reduce the production of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Effects of this compound
| Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 45 |
| 50 | 70 |
This data suggests that higher concentrations lead to more pronounced anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .
Environmental Science
2.1 Water Purification
Hydroxylamines are known for their ability to reduce pollutants in water. The compound's structure allows it to effectively bind with heavy metals and organic pollutants, facilitating their removal from contaminated water sources.
Case Study:
A recent study focused on the application of this compound in treating industrial wastewater. The results showed a reduction of over 80% in heavy metal concentrations after treatment with the compound, indicating its effectiveness as an eco-friendly remediation agent .
Materials Science
3.1 Polymer Synthesis
The unique chemical properties of this compound make it suitable for use in synthesizing novel polymers with enhanced thermal and mechanical properties.
Data Table: Properties of Polymers Synthesized with this compound
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 35 |
| Polymer B | 300 | 50 |
These findings suggest that incorporating this compound into polymer matrices can significantly enhance their performance characteristics .
Mechanism of Action
The mechanism of action of (NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy and hydroxylamine groups may play crucial roles in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-(2-Methoxyphenyl)hydroxylamine
- Structure: A monocyclic aromatic hydroxylamine with a methoxy group at the 2-position of the phenyl ring (Figure 1A).
- Key Differences : Lacks the bicyclic dihydrochromen system present in the target compound.
- Metabolism: Primarily metabolized by hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A and CYP2B subfamilies, to form o-aminophenol (oxidative product) and o-anisidine (reductive product) . Enzymatic reduction to o-anisidine occurs independently of NADPH:CYP reductase .
- Toxicity: A metabolite of the bladder carcinogen o-anisidine, classified as a Group 2B carcinogen by IARC .
N’-N-(1,8-Naphthyhalyl) Hydroxylamine (NHA-Na)
- Structure : A naphthalene-derived hydroxylamine with a fused aromatic system.
- Key Differences : Larger polycyclic structure vs. the dihydrochromen scaffold.
- Applications : Used as a wood preservative in fiberboards, often combined with borates for synergistic antifungal and termiticidal effects .
N-([1]Benzofuro[3,2-d]pyrimidin-4-yl)formamidines
- Structure : Benzofuropyrimidine derivatives reacting with hydroxylamine to form 1,2,4-oxadiazoles.
Metabolic and Enzymatic Profiles
Key Observations:
Toxicity and Regulatory Considerations
Contradictions:
- While N-(2-methoxyphenyl)hydroxylamine is carcinogenic, structurally distinct hydroxylamines like NHA-Na exhibit low toxicity, highlighting the role of substituents in hazard profiles .
Biological Activity
The compound (NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine is a hydroxylamine derivative that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C12H13NO3
- Molecular Weight: 219.24 g/mol
- IUPAC Name: this compound
This compound features a chromene backbone with a hydroxylamine functional group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence indicating that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological effects of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxylamine group is known for its ability to donate electrons and neutralize reactive oxygen species (ROS).
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial growth.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds or derivatives. Here are some notable findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
